N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide
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Overview
Description
“N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles consist of a benzene ring fused with a thiazole ring . This compound has been synthesized and evaluated for various biological activities .
Synthesis Analysis
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which includes the compound , was achieved by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The newly synthesized compounds were evaluated for various biological activities .Molecular Structure Analysis
The molecular structure of this compound, like other benzothiazole derivatives, consists of a benzene ring fused with a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The synthesized benzothiazole derivatives were examined for their urease inhibitory activities .Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives have been found to possess antitumor properties . They have been evaluated for their effectiveness against cancer-causing cells and have shown anti-proliferative activities on HepG2 and MCF-7 cell lines .
Antimicrobial Activity
Benzothiazole derivatives have been reported as potential antimicrobial agents against various fungal and bacterial strains such as Candida albicans, Aspergillus niger, Streptomyces griseus, Escherichia coli, and Bacillus subtilis .
Anti-inflammatory Activity
Benzothiazole and its derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs for treating inflammatory diseases.
Anticonvulsant Activity
Some benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxicity activities . This suggests potential applications in the treatment of neurological disorders.
Antidiabetic Activity
Benzothiazole derivatives have also been found to possess antidiabetic properties . This suggests potential applications in the treatment of diabetes.
Antioxidant Activity
A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for various biological activities including antioxidant activity . This suggests potential applications in the prevention of diseases related to oxidative stress.
Haemolytic Activity
The same series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were also evaluated for their haemolytic activity . This could have implications in the treatment of diseases related to red blood cells.
Urease Inhibition
These compounds were also evaluated for their urease inhibition . This suggests potential applications in the treatment of diseases related to the urease enzyme, such as urinary tract infections and urolithiasis.
Future Directions
Mechanism of Action
Target of Action
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide, a benzothiazole derivative, has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacterium. The compound also exhibits good to excellent urease inhibitory activities , suggesting it may interfere with the metabolic processes of bacteria.
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway by inhibiting the DprE1 enzyme . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to bacterial death. Additionally, the compound’s urease inhibitory activity suggests it may also impact the urea cycle .
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the synthesis of arabinogalactan, the compound causes the death of the bacterium. Furthermore, its urease inhibitory activity could potentially disrupt the metabolism of bacteria, adding to its antimicrobial effects .
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-acetylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-10(22)12-3-5-13(6-4-12)17(24)21-18-20-15-8-7-14(19-11(2)23)9-16(15)25-18/h3-9H,1-2H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLMXVWPLCMGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide |
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